molecular formula C4H5F2N3O B2446299 5-(1,1-Difluoroethyl)-1,3,4-oxadiazol-2-amine CAS No. 1854509-56-0

5-(1,1-Difluoroethyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2446299
CAS No.: 1854509-56-0
M. Wt: 149.101
InChI Key: NKCPFYLSPCDKCP-UHFFFAOYSA-N
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Description

5-(1,1-Difluoroethyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the 1,1-difluoroethyl group in this compound introduces unique chemical properties, making it of interest in various scientific research fields.

Scientific Research Applications

5-(1,1-Difluoroethyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-Difluoroethyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carbonyl compounds to form the oxadiazole ring.

Industrial Production Methods

The use of nickel or palladium catalysts in the presence of suitable ligands and bases can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-(1,1-Difluoroethyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 5-(1,1-Difluoroethyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluoroethyl chloride
  • 2,2-Dichloro-1,1-difluoroethyl methyl ether
  • Difluoromethylated indoles

Uniqueness

5-(1,1-Difluoroethyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of both the oxadiazole ring and the 1,1-difluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

5-(1,1-difluoroethyl)-1,3,4-oxadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3O/c1-4(5,6)2-8-9-3(7)10-2/h1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCPFYLSPCDKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(O1)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1854509-56-0
Record name 5-(1,1-difluoroethyl)-1,3,4-oxadiazol-2-amine
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